molecular formula C17H20O7 B14017291 [(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

Cat. No.: B14017291
M. Wt: 336.3 g/mol
InChI Key: GHRWKEZPHWVFKN-OZKNVAFISA-N
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Description

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate is a complex organic compound with a unique structure. It is characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate involves multiple steps, including the formation of its pentacyclic core and the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate has diverse applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic organic molecules with analogous functional groups. Examples are:

  • [(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one].

Uniqueness

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1

InChI Key

GHRWKEZPHWVFKN-OZKNVAFISA-N

Isomeric SMILES

CC(=C)C1C2C3[C@]4([C@@](CO3)(C5C([C@]4(C1C(=O)O2)O)O5)OC(=O)C)C

Canonical SMILES

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C

Origin of Product

United States

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